![molecular formula C21H19FN2O4 B2759872 Ethyl 4-[(3-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate CAS No. 899992-12-2](/img/structure/B2759872.png)
Ethyl 4-[(3-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
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Description
Ethyl 4-[(3-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate is a useful research compound. Its molecular formula is C21H19FN2O4 and its molecular weight is 382.391. The purity is usually 95%.
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Scientific Research Applications
Regioselective Synthesis
Ethyl 4-[(3-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate plays a significant role in the regioselective synthesis of various compounds. For instance, a study by Ashton and Doss (1993) demonstrates the use of ethyl 2,4-dioxooctanoate in the selective protection of derivatives, leading to the synthesis of various carboxylates with specific structural configurations (Ashton & Doss, 1993).
Synthesis of Metabolites
This compound is also used in the synthesis of metabolites. Mizuno et al. (2006) describe the synthesis of metabolites of a specific quinoline derivative, highlighting the chemical's utility in creating complex organic compounds (Mizuno et al., 2006).
Reactivity with Oximes
In another research context, the reactivity of similar compounds with oximes is explored. Nikolaenkova et al. (2019) investigated the reaction of alkyl(hetero)aromatic α-hydroxyamino oximes with ethyl glyoxylate, contributing to the understanding of the chemical reactions and synthesis of imidazole and oxadiazine derivatives (Nikolaenkova, Tikhonov & Grishchenko, 2019).
Novel Substrate for Electrophilic Substitution Reactions
Devendar et al. (2013) explored the use of a related compound, ethyl 4-ethoxyazulene-1-carboxylate, as a novel substrate for electrophilic substitution reactions, indicating the potential of ethyl 4-[(3-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate in similar applications (Devendar et al., 2013).
Antimicrobial and Antioxidant Studies
In the context of antimicrobial and antioxidant studies, Raghavendra et al. (2016) synthesized related compounds and evaluated their properties. Such research underscores the potential of this chemical in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).
properties
IUPAC Name |
ethyl 4-[(3-fluorophenyl)methoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4/c1-3-27-21(26)20-18(28-13-15-5-4-6-16(22)11-15)12-19(25)24(23-20)17-9-7-14(2)8-10-17/h4-12H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRZILJTORGRSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC(=CC=C2)F)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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